2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide features a central acetamide scaffold bridging a benzenesulfonamido-substituted phenyl group and a thiophen-2-ylmethyl moiety. Its structure combines sulfonamide pharmacophores with heterocyclic thiophene and aromatic phenyl groups, making it a candidate for diverse biological activities, including kinase inhibition or antimicrobial effects.
Properties
IUPAC Name |
2-[4-(benzenesulfonamido)phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(20-14-17-5-4-12-25-17)13-15-8-10-16(11-9-15)21-26(23,24)18-6-2-1-3-7-18/h1-12,21H,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQABVBIFOLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-benzenesulfonamidophenyl acetic acid with thiophen-2-ylmethylamine under specific conditions to form the desired product. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Sulfonamide Derivatives: 2-(4-Methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide (): Differs by substituting the benzenesulfonamido group with a smaller methanesulfonamido moiety. This reduces molecular weight (349.4 vs. 407.5) and logP (~2.8 vs. N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (): Incorporates a propane sulfonyl group and an oxan-4-yl substituent, introducing conformational flexibility and altered electronic properties.
- Halogen-Substituted Analogs: N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Replaces the sulfonamido group with a bromo substituent. Exhibits antimycobacterial activity (MIC values in the µg/mL range), suggesting halogenation enhances bioactivity .
Thiophene-Modified Analogs
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains dual thiophene rings and a cyano group. Crystallizes in the monoclinic space group P21/c, with Z = 4, indicating distinct packing and stability compared to monosubstituted thiophene derivatives .
- Triazole-Thiophene Hybrids (): Compounds like 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide integrate triazole rings, broadening pharmacological targets (e.g., kinase or protease inhibition) but diverging significantly from the sulfonamide focus of the target compound .
Physicochemical and Pharmacokinetic Properties
Key parameters derived from evidence:
- Methanesulfonamido and fluorophenyl analogs exhibit lower logP values, which may improve solubility .
- Hydrogen Bonding: All sulfonamide derivatives share similar hydrogen-bonding capacity (5 acceptors, 2 donors), critical for target binding (e.g., sulfonamide interactions with enzyme active sites) .
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